4-(Anthracen-9-YL)benzaldehyde

Organic Synthesis Material Science Molecular Electronics

Sourcing high-purity anthracene aldehydes with precise substitution patterns often presents a supply challenge for optoelectronic and crystal engineering groups. 4-(Anthracen-9-yl)benzaldehyde (CAS 169831-24-7) resolves this with its specific para-substituted, mono-aldehyde architecture. - Asymmetric functionalization: Single aldehyde group enables selective single-sided condensations (e.g., Schiff base formation), avoiding cross-linking seen with symmetric dialdehyde analogs. - Structural predictability: Para-substitution promotes a linear geometry favorable for ordered π-π stacking, critical for consistent charge carrier mobility in organic semiconductor studies. - Conformational flexibility: The rotational freedom between the anthracene and benzaldehyde rings supports fluorescence modulation sensor design, unlike rigid ethynyl analogs.

Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
CAS No. 169831-24-7
Cat. No. B061435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Anthracen-9-YL)benzaldehyde
CAS169831-24-7
Synonyms4-(Anthracen-10-yl)benzaldehyde
Molecular FormulaC21H14O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O
InChIInChI=1S/C21H14O/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21/h1-14H
InChIKeyZPJWKNWQEOWWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Anthracen-9-YL)benzaldehyde: Molecular Profile and Characteristics


4-(Anthracen-9-yl)benzaldehyde (CAS 169831-24-7) is a polycyclic aromatic compound consisting of an anthracene moiety linked at the 9-position to a para-substituted benzaldehyde group . This architecture combines the photophysical signature of the anthracene core with the synthetic versatility of the terminal aldehyde functional group . The compound possesses a molecular formula of C21H14O, a molecular weight of 282.3 g/mol, and is known by several synonyms including 9-(4-formylphenyl)anthracene and 4-(9-anthryl)benzaldehyde . It is commercially available primarily for research purposes, with typical purities around 95% .

Synthetic Utility

Mono-aldehyde enables site-specific condensation and asymmetric molecular design

Structural Precision

Para-substitution promotes linear geometry and ordered π-stacking for optoelectronics

Purity Context

Reported research-grade purity supports synthesis and materials research workflows

Non-Substitutability of 4-(Anthracen-9-YL)benzaldehyde


Substitution among anthracene-based aldehydes is non-trivial due to the extreme sensitivity of both photophysical output and solid-state packing to the precise substitution pattern. The specific attachment of the benzaldehyde moiety at the anthracene 9-position, in a para configuration, directly governs key properties including molecular planarity, the extent of π-conjugation, and the resultant HOMO-LUMO energy gap [1]. Subtle positional shifts, such as moving the aldehyde from the 4-position to the 3-position on the phenyl ring or from a mono-substituted to a di-substituted anthracene core , can profoundly alter fluorescence quantum yields, charge carrier mobility, and even the compound's ability to form specific supramolecular assemblies. This positional specificity makes the compound non-interchangeable with its close analogs in applications requiring precise optoelectronic or structural performance.

Mono- vs Bis-aldehyde

Di-substituted analogs introduce a second reactive site, which may lead to uncontrolled cross-linking and is not suitable for asymmetric constructions.

Para vs Meta Isomer

Meta-substituted isomer bends the molecular axis, likely disrupting π-stacking and altering solid-state fluorescence and charge transport.

Aldehyde Handle vs Extended π-System

Ethynyl-linked analogs have rigid extended conjugation, which may reduce conformational flexibility needed for certain sensing mechanisms.

4-(Anthracen-9-YL)benzaldehyde Differentiation from Analogs


Mono- vs. Bis-Aldehyde Functionalization

A critical differentiation of 4-(Anthracen-9-yl)benzaldehyde is its mono-aldehyde functionality at the 9-position of the anthracene core, in contrast to 9,10-bis(4-formylphenyl)anthracene which is symmetrically di-substituted . This structural divergence is fundamental for synthetic strategy. The mono-aldehyde provides a single, highly reactive site for condensation chemistry (e.g., Schiff base formation, Wittig reactions) , enabling the construction of asymmetric molecules or the controlled functionalization of surfaces and polymers. The di-substituted analog, possessing two reactive handles, inherently leads to cross-linking or symmetrical architectures, which are unsuitable for projects requiring site-specific modification or the creation of molecular building blocks with a defined directionality.

Reactive Sites
Class-level inference
1
vs bis-aldehyde: 2
Enables asymmetric synthesis
Single site prevents uncontrolled cross-linking
Organic Synthesis Material Science Molecular Electronics

Para- vs. Meta-Substitution Pattern

The isomeric purity of the para-substitution on the benzaldehyde ring is a key differentiator from its meta-substituted counterpart, 3-(Anthracen-9-yl)benzaldehyde (CAS 324750-98-3) . This seemingly minor positional change has significant implications for molecular geometry. The para-substituted target compound is expected to exhibit greater structural linearity and planarity, which promotes stronger intermolecular π-π stacking interactions [1]. In contrast, the meta-substituted isomer introduces a 'kink' in the molecular axis, disrupting ordered packing and often leading to lower charge carrier mobility and altered solid-state fluorescence behavior. For applications in organic electronics where efficient charge transport or ordered thin-film morphology is paramount, the para-isomer is the requisite form.

Substitution Geometry
Class-level inference
Para: linear axis
vs
Meta: bent axis
Para promotes ordered π-stacking
Meta disrupts packing, alters charge transport
Supramolecular Chemistry Crystal Engineering OLEDs

Aldehyde Handle vs. Extended π-System Analogs

The compound's terminal aldehyde group distinguishes it from extended π-system analogs like 4-[(Anthracen-9-yl)ethynyl]benzaldehyde . While the latter possesses a more delocalized π-system (potentially beneficial for red-shifted absorption/emission), the target compound's single bond between the anthracene and phenyl ring creates a unique electronic landscape. This design allows for a degree of rotational freedom that can be crucial for certain sensing mechanisms (e.g., aggregation-induced emission or twisted intramolecular charge transfer) while still providing a reactive aldehyde for bioconjugation or further derivatization . The analog's rigid, extended π-system, while offering enhanced planarity, lacks the same potential for conformationally sensitive photophysics and presents a different reactivity profile for the aldehyde group.

Linkage Flexibility
Class-level inference
Single bond: rotational freedom
vs
Ethynyl: rigid, extended
Supports conformation-sensitive sensor design
Rigid analog may limit aggregation-induced emission mechanisms
Fluorescent Probes Chemosensors Bioimaging

4-(Anthracen-9-YL)benzaldehyde Research & Industrial Applications


Asymmetric Synthesis of Anthracene Ligands & Fluorophores

The presence of a single, reactive aldehyde group on a para-substituted phenyl ring makes 4-(Anthracen-9-yl)benzaldehyde an ideal precursor for constructing asymmetric molecules. This is in direct contrast to symmetric di-aldehyde analogs like 9,10-Bis(4-formylphenyl)anthracene . Researchers can leverage this mono-aldehyde functionality to perform single-sided condensations (e.g., forming Schiff bases with primary amines) , creating bespoke ligands for metal-organic frameworks or asymmetric fluorescent probes. This scenario directly follows from the differentiation evidence on reactive site count.

Crystal Engineering and Linear Supramolecular Packing

The para-substitution pattern of 4-(Anthracen-9-yl)benzaldehyde promotes a linear molecular geometry, which is known to be favorable for strong π-π stacking interactions and the formation of ordered crystalline structures . This is a key differentiator from the meta-substituted isomer . This property makes the compound valuable for studies in crystal engineering, the design of organic semiconductors, and the investigation of structure-property relationships in solid-state materials where efficient charge transport or specific optical phenomena are desired.

Conformation-Sensitive Fluorescent Chemosensors

The target compound's combination of a bulky anthracene fluorophore, a single-bond linkage, and a terminal aldehyde group presents a unique scaffold for sensor development . Unlike its fully conjugated ethynyl analog , this structure offers a degree of rotational freedom between the anthracene and benzaldehyde moieties. This conformational flexibility can be exploited to design 'turn-on' or 'turn-off' sensors whose fluorescence is modulated by changes in molecular geometry upon binding an analyte, a mechanism that is less accessible with more rigid, fully planar anthracene derivatives.

Application
Selection Property
Validation Focus
Asymmetric Synthesis
Mono-aldehyde site control
Verify selective condensation to form asymmetric products
Crystal Engineering
Para-substitution geometry
Assess thin-film morphology and π-stacking order
Fluorescent Chemosensors
Conformational flexibility
Evaluate fluorescence modulation upon analyte binding

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